molecular formula C11H8N4O2 B14066649 6-Methylbenzo[g]pteridine-2,4(1H,3H)-dione CAS No. 6431-46-5

6-Methylbenzo[g]pteridine-2,4(1H,3H)-dione

Cat. No.: B14066649
CAS No.: 6431-46-5
M. Wt: 228.21 g/mol
InChI Key: OWKHBZPPNMLKAD-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 6-Methylbenzo[g]pteridine-2,4(1H,3H)-dione typically involves the condensation of appropriate precursors under specific reaction conditions. One common method includes the reaction of a substituted benzene derivative with a pteridine precursor in the presence of a catalyst. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow synthesis and automated reactors .

Chemical Reactions Analysis

6-Methylbenzo[g]pteridine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific substituents on the pteridine ring. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions.

Scientific Research Applications

6-Methylbenzo[g]pteridine-2,4(1H,3H)-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methylbenzo[g]pteridine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt metabolic pathways, leading to therapeutic effects such as the inhibition of cancer cell growth or viral replication .

Comparison with Similar Compounds

6-Methylbenzo[g]pteridine-2,4(1H,3H)-dione can be compared with other pteridine derivatives such as:

Properties

CAS No.

6431-46-5

Molecular Formula

C11H8N4O2

Molecular Weight

228.21 g/mol

IUPAC Name

6-methyl-1H-benzo[g]pteridine-2,4-dione

InChI

InChI=1S/C11H8N4O2/c1-5-3-2-4-6-7(5)13-8-9(12-6)14-11(17)15-10(8)16/h2-4H,1H3,(H2,12,14,15,16,17)

InChI Key

OWKHBZPPNMLKAD-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)N=C3C(=N2)C(=O)NC(=O)N3

Origin of Product

United States

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